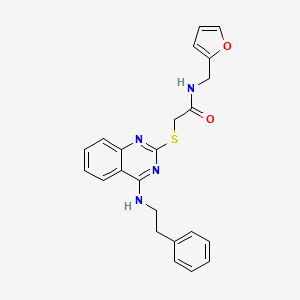

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Description

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a quinazoline-derived compound featuring a phenethylamino group at position 4 of the quinazoline core, a thioether-linked acetamide at position 2, and a furan-2-ylmethyl substituent on the acetamide nitrogen. This structure combines a heterocyclic quinazoline scaffold, known for its pharmacological relevance (e.g., kinase inhibition), with a sulfur-containing acetamide moiety that may enhance bioavailability and target binding .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c28-21(25-15-18-9-6-14-29-18)16-30-23-26-20-11-5-4-10-19(20)22(27-23)24-13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,25,28)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSHDCJHPURCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the phenethylamino group. The furan-2-ylmethyl group is then attached, and finally, the thioacetamide linkage is formed. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the quinazoline ring or the thioacetamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or quinazoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the furan or quinazoline rings.

Scientific Research Applications

Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include targeting specific enzymes or receptors.

Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs in Antitumor Research

The quinazoline-thioacetamide framework is a common scaffold in drug discovery. Below is a comparative analysis of key analogs:

Key Observations:

- Core Variations : The target compound’s quinazoline core differentiates it from thiazole-based analogs (e.g., 941984-72-1 ) and partially saturated hexahydroquinazolines (–15) . Quinazoline derivatives are often prioritized for kinase-targeted therapies due to their planar aromatic structure, which facilitates ATP-binding pocket interactions.

- Biological Activity : Compound 15o (), with a thiadiazole substituent, exhibits potent antitumor activity, suggesting that the thioacetamide-thiadiazole combination is pharmacologically advantageous. The furan-2-ylmethyl group in the target compound could modulate solubility or metabolic stability compared to aryl or heteroaryl substituents .

Physicochemical and Spectroscopic Data

Critical physicochemical properties and spectroscopic markers are compared:

Key Observations:

Biological Activity

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound typically involves several steps. A common method includes the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with furan derivatives under specific conditions to yield the desired thioacetamide structure. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the formation of the product .

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.7 | |

| HCT116 (Colon Cancer) | 12.3 | |

| HepG2 (Liver Cancer) | 10.5 | |

| K562 (Leukemia) | 8.9 |

The mechanism of action appears to involve inhibition of key signaling pathways associated with cell proliferation and survival, making these compounds attractive candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have shown that compounds with similar structures possess moderate to good activity against a range of bacterial and fungal strains:

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Case Study on Anticancer Efficacy : A study explored the effects of various quinazoline derivatives on A549 and HCT116 cell lines, revealing that modifications at the C2 position significantly impacted cytotoxicity. The presence of the furan moiety was crucial for enhancing anticancer activity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial potential of related thioacetamides against clinical strains of bacteria and fungi, demonstrating that certain structural modifications could enhance efficacy against resistant strains .

Q & A

Q. What are the key synthetic routes and optimization strategies for N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Quinazoline core formation : Cyclization of anthranilic acid derivatives with nitriles or urea under acidic conditions.

Thioether linkage : Reaction of 4-(phenethylamino)quinazolin-2-thiol with 2-chloro-N-(furan-2-ylmethyl)acetamide in polar aprotic solvents (e.g., DMF) at 60–80°C, using a base like triethylamine to deprotonate thiol intermediates .

Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients to achieve >95% purity .

Optimization : Adjusting reaction time (6–12 hours) and stoichiometric ratios (1:1.2 thiol:chloroacetamide) minimizes side products like disulfide byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include furan protons (δ 6.2–7.4 ppm), quinazoline aromatic protons (δ 7.8–8.5 ppm), and acetamide methylene (δ 4.2–4.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–170 ppm) and thioether linkages (C-S at δ 40–45 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 449.12) and fragmentation patterns .

- HPLC : Retention time consistency under isocratic conditions (e.g., 65% acetonitrile) ensures batch-to-batch reproducibility .

Q. What functional groups dictate the compound’s reactivity?

- Methodological Answer : Critical functional groups include:

- Thioether (-S-) : Prone to oxidation (e.g., with H₂O₂) to sulfoxide/sulfone derivatives, altering bioavailability .

- Quinazoline core : Participates in π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .

- Acetamide (-NHCO-) : Hydrolyzes under strong acidic/basic conditions (e.g., HCl/NaOH at 100°C), requiring pH-stable formulations .

Advanced Research Questions

Q. How does the thioether linkage influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Thioether sulfoxidation reduces half-life (t₁/₂ < 2 hours in vitro) .

- Permeability : Caco-2 monolayer assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting partial absorption in the GI tract .

- Solubility : Use shake-flask method with PBS (pH 7.4): LogP ≈ 2.8 indicates moderate lipophilicity, requiring co-solvents (e.g., DMSO) for in vivo dosing .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer :

- Contradiction : Some studies report anticancer activity (IC₅₀ < 10 µM in HeLa cells), while others show no efficacy in similar assays .

- Resolution :

Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .

Target validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) to confirm selectivity .

Metabolite analysis : LC-MS/MS to identify active/inactive metabolites in cell lysates .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The quinazoline moiety binds to the hinge region (Met769), while the furan group occupies hydrophobic pockets .

- QSAR Studies : Develop regression models (e.g., CoMFA) correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

- ADMET Prediction : SwissADME predicts blood-brain barrier penetration (BOILED-Egg model) and PAINS filters to eliminate promiscuous binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.